

# An In-depth Technical Guide to the Compound Alectrol: Structure and Synthesis

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## Compound of Interest

Compound Name: **Alectrol**

Cat. No.: **B1230893**

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## Abstract

**Alectrol**, a naturally occurring strigolactone, plays a crucial role in plant development and interaction with symbiotic organisms. This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Alectrol**, also known as (+)-orobanchyl acetate. Detailed spectroscopic data are presented in a structured format for easy reference. Furthermore, this document outlines the biosynthetic and chemical synthesis pathways of **Alectrol**, complete with detailed experimental protocols and visual diagrams to facilitate understanding and replication in a research setting.

## Chemical Structure and Properties

**Alectrol** is chemically identified as (+)-orobanchyl acetate.<sup>[1]</sup> Its structure consists of a tricyclic lactone (the ABC rings) connected via an enol ether bridge to a butenolide ring (the D-ring). The acetate group is attached at the C-4 position of the B-ring.

Chemical Formula: C<sub>21</sub>H<sub>24</sub>O<sub>7</sub>

Molecular Weight: 388.41 g/mol

CAS Number: 143572-84-3

## Spectroscopic Data

The structural elucidation of **Alectrol** has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1:  $^1\text{H}$ -NMR Spectroscopic Data for (+)-Orobanchyl Acetate

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
8-Me	1.14	s	
8-Me	1.16	s	
7-CH <sub>2</sub>	1.39–1.52	m	
6-CH <sub>2</sub>	1.65–1.72	m	
5-H	1.86–1.97	m	
OAc	2.03	s	
3 $\alpha$ -H	3.42–3.44	dd	7.3, 1.7
8 $\beta$ -H	5.62	d	7.3
4-H	5.80	s	
2'-H	6.13	t	1.5
3'-H	6.97	t	1.6
6'-H	7.58	d	2.7
Data obtained in CDCl <sub>3</sub> at 500 MHz. <a href="#">[2]</a>			

Table 2:  $^{13}\text{C}$ -NMR Spectroscopic Data for Orobanchol (Precursor to **Alectrol**)

Carbon	Chemical Shift ( $\delta$ ) ppm
8-Me	23.4
8-Me	25.9
7-CH <sub>2</sub>	30.5
6-CH <sub>2</sub>	21.1
5-CH	38.9
4-C	73.1
3a-CH	49.3
8b-C	88.9
3-C=	139.1
2-C=O	170.8
8a-C	148.9
6'-C=	104.2
5'-C=O	172.1
4'-C=	136.2
3'-C=	149.9
2'-CH	104.2
4'-Me	9.9

Note: Specific <sup>13</sup>C-NMR data for Alectrol is not readily available in the cited literature. Data for its immediate precursor, orobanchol, is provided for reference.

Table 3: Mass Spectrometry Data for (+)-Orobanchyl Acetate

Technique	Ionization Mode	Key Fragment Ions (m/z)	Interpretation
EI-MS	-	[M-42] <sup>+</sup>	Loss of a ketene molecule (CH <sub>2</sub> CO) from the acetate group.
ESI-MS/MS	Positive	389.15 -> 233.15, 389.15 -> 97	Fragmentation of the parent ion. The m/z 97 fragment is characteristic of the butenolide D-ring.

EI-MS data[1], ESI-MS/MS data[2]

## Synthesis Pathways

**Alectrol** can be obtained through extraction from natural sources, biosynthetic pathways within plants, or through chemical synthesis.

## Biosynthesis of Alectrol

The biosynthesis of strigolactones, including **Alectrol**, begins with the carotenoid pathway. The key precursor,  $\beta$ -carotene, is converted through a series of enzymatic steps to carlactone. Carlactone is then further oxidized to form various strigolactones. Orobanchol is a key intermediate in the biosynthesis of **Alectrol**. The final step in the biosynthesis of **Alectrol** is the acetylation of orobanchol.

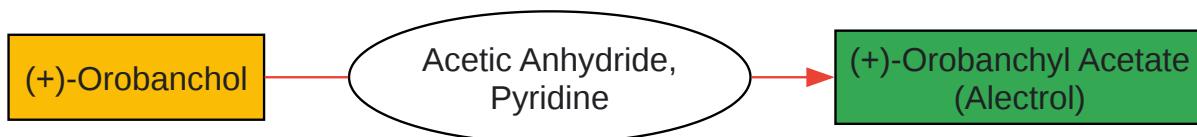


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Caption: Biosynthetic pathway of **Alectrol** from  $\beta$ -carotene.

## Chemical Synthesis of Alectrol

The chemical synthesis of **Alectrol** is achieved through the acetylation of its precursor, (+)-orobanchol. This reaction provides a direct method to obtain **Alectrol** for research purposes, bypassing the complexities of isolation from natural sources.



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Caption: Chemical synthesis of **Alectrol** via acetylation of (+)-orobanchol.

## Experimental Protocols

### Synthesis of (+)-Orobanchyl Acetate (Alectrol) from (+)-Orobanchol

This protocol details the acetylation of (+)-orobanchol to yield (+)-orobanchyl acetate.

#### Materials:

- (+)-Orobanchol
- Acetic anhydride
- Pyridine
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- n-Hexane

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Dissolve (+)-orobanchol in a minimal amount of pyridine in a round-bottom flask.
- Add an excess of acetic anhydride to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with 1M HCl, saturated aqueous  $\text{NaHCO}_3$ , and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent to afford pure (+)-orobanchyl acetate.

## Spectroscopic Analysis

### 3.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve a few milligrams of the purified compound in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for  $^1\text{H}$ ).

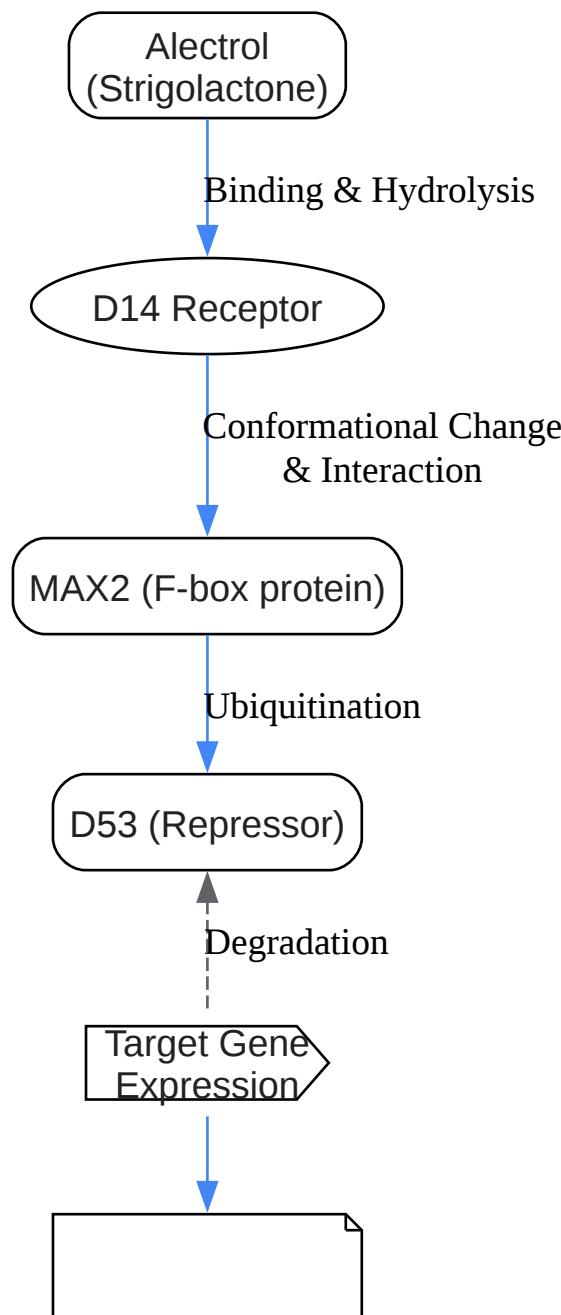
- Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and multiplicities for the assignment of the molecular structure.

### 3.2.2. Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI or a GC inlet for EI).
- Data Acquisition: Acquire mass spectra in the desired mode (e.g., full scan, product ion scan).
- Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

## Signaling Pathway and Logical Relationships

**Alectrol**, as a strigolactone, is involved in a signaling pathway that regulates plant development, particularly shoot branching. The perception of strigolactones involves the D14 receptor protein.



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Caption: Simplified signaling pathway of **Alectrol** in shoot branching inhibition.

## Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of **Alectrol** ((+)-orobanchyl acetate). The presented spectroscopic data, synthesis protocols, and pathway diagrams offer a valuable resource for researchers in the fields of

chemistry, biology, and drug development. The methodologies outlined herein can be utilized for the synthesis and characterization of **Alectrol**, facilitating further investigation into its biological functions and potential applications.

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## References

- 1. Isolation and identification of alectrol as (+)-orobanchyl acetate, a germination stimulant for root parasitic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirming Stereochemical Structures of Strigolactones Produced by Rice and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
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